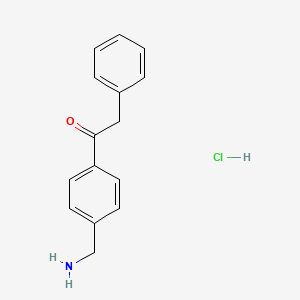
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid
Descripción general
Descripción
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid is a boronic acid derivative with a tetrahydropyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrahydropyridine-4-YL-boronic acid can be synthesized through several methods, including the boronation of tetrahydropyridine derivatives. One common approach involves the reaction of 1,2,3,6-tetrahydropyridine with a boronic acid derivative under specific conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,6-Tetrahydropyridine-4-YL-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to other boron-containing compounds.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols or phenols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Derivatives: Various functionalized compounds depending on the substitution reaction.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of materials and chemicals that require boronic acid functionalities.
Mecanismo De Acción
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid is similar to other boronic acid derivatives, such as phenylboronic acid and pyridine boronic acids. its unique tetrahydropyridine ring structure provides distinct chemical properties and reactivity compared to these compounds. The presence of the tetrahydropyridine ring enhances its stability and reactivity in certain reactions.
Comparación Con Compuestos Similares
Phenylboronic acid
Pyridine boronic acids
3,6-Dihydro-2H-pyran-4-boronic acid
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid
Propiedades
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BNO2/c8-6(9)5-1-3-7-4-2-5/h1,7-9H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIEKGCNNJXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCNCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695773 | |
| Record name | 1,2,3,6-Tetrahydropyridin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856694-87-6 | |
| Record name | 1,2,3,6-Tetrahydropyridin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















